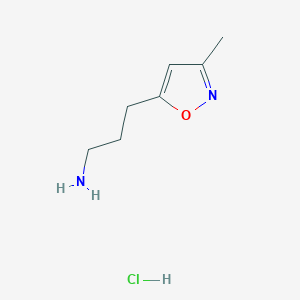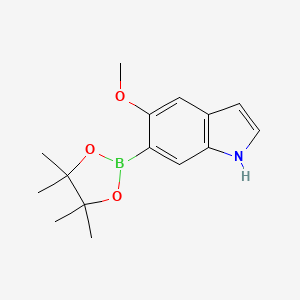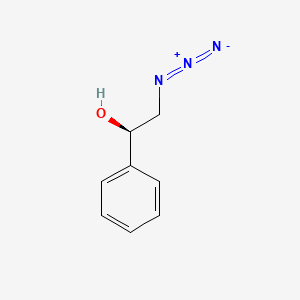
(R)-2-Azido-1-phenylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Azido-1-phenylethanol is an organic compound characterized by the presence of an azido group (-N₃) attached to a chiral carbon, which is also bonded to a phenyl group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Azido-1-phenylethanol typically involves the azidation of ®-2-bromo-1-phenylethanol. This reaction is carried out using sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions usually require moderate heating to facilitate the substitution of the bromine atom with the azido group.
Industrial Production Methods: Industrial production of ®-2-Azido-1-phenylethanol follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the azidation process, minimizing the risks associated with handling azides.
Types of Reactions:
Oxidation: ®-2-Azido-1-phenylethanol can undergo oxidation reactions to form corresponding azido ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a tosylate or mesylate, which can then undergo nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Tosyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Azido ketones or carboxylic acids.
Reduction: ®-2-Amino-1-phenylethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: ®-2-Azido-1-phenylethanol is used as a building block in organic synthesis, particularly in the preparation of chiral amines and other nitrogen-containing compounds. Its azido group can participate in click chemistry reactions, forming triazoles which are valuable in drug discovery and materials science.
Biology: In biological research, ®-2-Azido-1-phenylethanol can be used to study enzyme mechanisms and protein interactions. The azido group can be selectively modified to introduce bioorthogonal tags for imaging and tracking biomolecules in cells.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives can exhibit biological activity, making it a candidate for drug development.
Industry: In the industrial sector, ®-2-Azido-1-phenylethanol is used in the synthesis of specialty chemicals and advanced materials. Its unique reactivity makes it valuable for creating complex molecular architectures.
Mécanisme D'action
The mechanism of action of ®-2-Azido-1-phenylethanol involves its ability to undergo various chemical transformations due to the presence of the azido group. The azido group can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions in a process known as copper-catalyzed azide-alkyne cycloaddition (CuAAC). The hydroxyl group can also engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets.
Similar Compounds:
(S)-2-Azido-1-phenylethanol: The enantiomer of ®-2-Azido-1-phenylethanol, differing in the spatial arrangement of atoms around the chiral center.
2-Azido-1-phenylethanone: Lacks the hydroxyl group, leading to different reactivity and applications.
2-Azido-1-phenylpropanol: Contains an additional methyl group, affecting its steric and electronic properties.
Uniqueness: ®-2-Azido-1-phenylethanol is unique due to its chiral nature and the presence of both azido and hydroxyl functional groups. This combination allows for diverse chemical transformations and applications in various fields, making it a versatile compound in research and industry.
Propriétés
| 134625-72-2 | |
Formule moléculaire |
C8H9N3O |
Poids moléculaire |
163.18 g/mol |
Nom IUPAC |
(1R)-2-azido-1-phenylethanol |
InChI |
InChI=1S/C8H9N3O/c9-11-10-6-8(12)7-4-2-1-3-5-7/h1-5,8,12H,6H2/t8-/m0/s1 |
Clé InChI |
MALKRPRQNKEVSK-QMMMGPOBSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@H](CN=[N+]=[N-])O |
SMILES canonique |
C1=CC=C(C=C1)C(CN=[N+]=[N-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



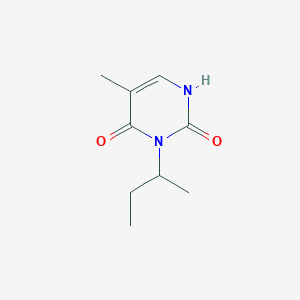
![{[5-(Fluoromethyl)-1,2-oxazol-3-yl]methyl}[(6-methoxynaphthalen-2-yl)methyl]amine hydrochloride](/img/structure/B13549492.png)
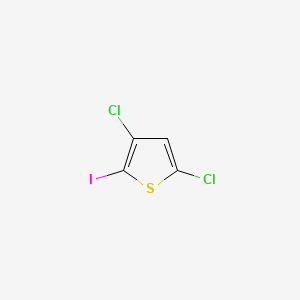
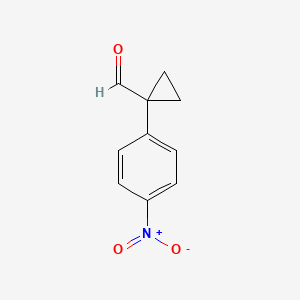
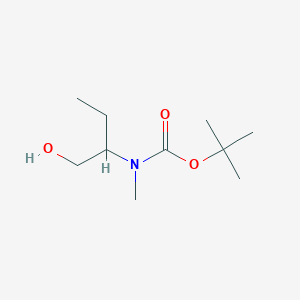
![4-(piperidin-1-yl)-3-(piperidine-1-sulfonyl)-N-{[1-(prop-2-en-1-yl)cyclopropyl]sulfonyl}benzamide](/img/structure/B13549521.png)
![(4S,5S)-4-methyl-5-{3-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1,2,4-oxadiazol-5-yl}piperidin-2-one](/img/structure/B13549539.png)
